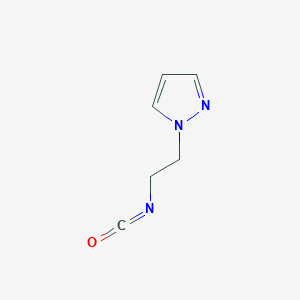

1-(2-isocianatoetil)-1H-pirazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Isocyanatoethyl)-1H-pyrazole is a chemical compound characterized by the presence of an isocyanate group attached to a pyrazole ring via an ethyl linker

Aplicaciones Científicas De Investigación

1-(2-Isocyanatoethyl)-1H-pyrazole has diverse applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymeric materials with specific mechanical and chemical properties.

Material Science: Employed in the development of advanced coatings, adhesives, and sealants due to its reactive isocyanate group.

Bioconjugation: Utilized in the modification of biomolecules for the development of biosensors and diagnostic tools.

Pharmaceuticals: Investigated for its potential in drug delivery systems and as a building block for the synthesis of bioactive compounds.

Mecanismo De Acción

Target of Action

It belongs to the class of monomers known as isocyanate monomers . The presence of the isocyanate functional group makes it highly reactive .

Mode of Action

The isocyanate functional group in 1-(2-isocyanatoethyl)-1H-pyrazole allows it to undergo polymerization and form cross-linked networks . This reactivity is crucial for the development of polymers with improved mechanical strength, chemical resistance, and adhesion properties .

Biochemical Pathways

The reactions between substituted isocyanates and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . These reactions are particularly crucial for the development of novel polyurethanes and other useful polymers .

Pharmacokinetics

The compound’s physical properties such as its boiling point (80-95 °c at 15 torr) and density (105) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

The result of the action of 1-(2-isocyanatoethyl)-1H-pyrazole is the formation of polymers with improved mechanical strength, chemical resistance, and adhesion properties . These polymers are used in various applications, including the manufacture of resins, electrodeposition, adhesives, and construction products .

Action Environment

The action, efficacy, and stability of 1-(2-isocyanatoethyl)-1H-pyrazole can be influenced by environmental factors. For instance, the presence of excess water and RNCO species can significantly lower the barriers to the reactions involving this compound . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-1H-pyrazole can be synthesized through the reaction of 1-(2-aminoethyl)-1H-pyrazole with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows: [ \text{1-(2-aminoethyl)-1H-pyrazole} + \text{Phosgene} \rightarrow \text{1-(2-isocyanatoethyl)-1H-pyrazole} + \text{HCl} ]

Industrial Production Methods: Industrial production of 1-(2-isocyanatoethyl)-1H-pyrazole involves large-scale synthesis using continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The use of alternative, less hazardous reagents such as diphosgene or triphosgene is also explored to mitigate safety concerns.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Isocyanatoethyl)-1H-pyrazole undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively.

Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a carbamic acid intermediate, which decomposes to yield an amine and carbon dioxide.

Polymerization: The compound can participate in polymerization reactions, forming polyurethanes when reacted with polyols.

Common Reagents and Conditions:

Alcohols and Amines: Reactions with alcohols and amines are typically carried out at room temperature or slightly elevated temperatures in the presence of catalysts such as dibutyltin dilaurate.

Water: Hydrolysis reactions are conducted under aqueous conditions, often at ambient temperature.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Thiourethanes: Formed from the reaction with thiols.

Comparación Con Compuestos Similares

1-(2-Isocyanatoethyl)-1H-pyrazole can be compared with other isocyanate-containing compounds such as:

Isocyanatoethyl Methacrylate: Similar in reactivity but contains a methacrylate group, making it suitable for polymerization reactions.

Phenyl Isocyanate: Contains a phenyl group, leading to different reactivity and applications in organic synthesis.

Methyl Isocyanate: A simpler isocyanate compound with high reactivity, used in the production of pesticides and other industrial chemicals.

Conclusion

1-(2-Isocyanatoethyl)-1H-pyrazole is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in the synthesis of advanced materials and bioactive compounds. Further research into its properties and applications will continue to expand its utility in diverse fields.

Actividad Biológica

1-(2-Isocyanatoethyl)-1H-pyrazole is a compound of interest due to its unique structural features, which include both a pyrazole ring and an isocyanate functional group. This combination suggests potential applications in various biological contexts, particularly in medicinal chemistry and agricultural research. The compound's biological activity has been explored through various studies, revealing its potential as an anticancer agent and its interaction with biological systems.

- Molecular Formula : C₅H₆N₂O

- Molecular Weight : 110.11 g/mol

- IUPAC Name : 1-(2-isocyanatoethyl)-1H-pyrazole

Biological Activity Overview

Research on 1-(2-isocyanatoethyl)-1H-pyrazole has highlighted several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has shown promise in inhibiting the proliferation of cancer cells, indicating potential for development as an anticancer drug.

- Mechanism of Action : The biological activity is believed to be mediated through the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins, leading to apoptosis in cancer cells.

1. Anticancer Studies

A study evaluated the effects of 1-(2-isocyanatoethyl)-1H-pyrazole on several human cancer cell lines, including HeLa (cervical), A549 (lung), and MDA-MB-231 (breast) cells. The results indicated:

- IC₅₀ Values :

- HeLa: 15 µM

- A549: 12 µM

- MDA-MB-231: 18 µM

These findings suggest that the compound exhibits potent cytotoxicity across multiple cancer types, making it a candidate for further development in cancer therapy.

2. Mechanistic Studies

Further investigations into the mechanism revealed that:

- The compound induces apoptosis via the intrinsic pathway, leading to mitochondrial depolarization and activation of caspases.

- It was found to inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt pathway.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | 15 | Induces apoptosis |

| Anticancer | A549 | 12 | Inhibits PI3K/Akt signaling |

| Anticancer | MDA-MB-231 | 18 | Activates caspases |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Isocyanates are known to be irritants and may pose risks upon exposure. Therefore, studies focusing on the toxicological profile of 1-(2-isocyanatoethyl)-1H-pyrazole are necessary to ensure safe handling and application.

Propiedades

IUPAC Name |

1-(2-isocyanatoethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c10-6-7-3-5-9-4-1-2-8-9/h1-2,4H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHORCSCSSYXBGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.